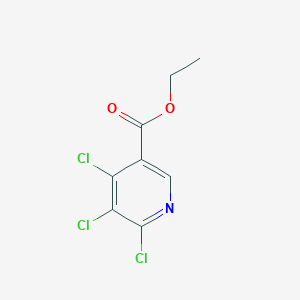

4,5,6-Trichloronicotinic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

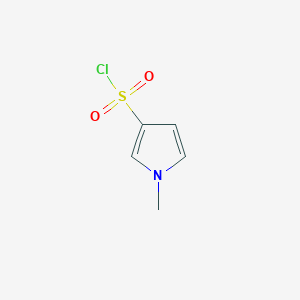

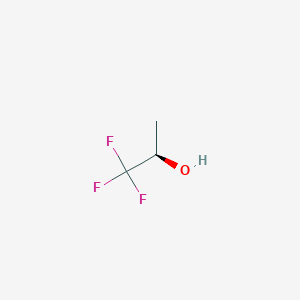

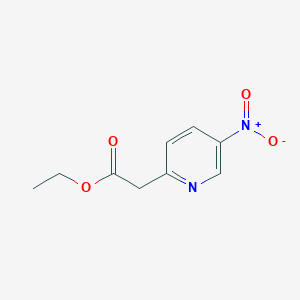

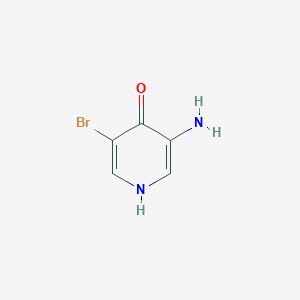

4,5,6-Trichloronicotinic acid ethyl ester is a chemical compound with the molecular formula C8H6Cl3NO2 and a molecular weight of 254.5 . It is used for research purposes.

Synthesis Analysis

The synthesis of 4,5,6-Trichloronicotinic acid ethyl ester involves several steps. The process starts with 5-Chloro-4,6-dihydroxynicotinic acid ethyl ester, which is suspended in phosphorous oxychloride. The mixture is then cooled to 0° C and triethylamine is added. The reaction is heated to 60° C for three hours. The solution is cooled to room temperature, poured onto ice, stirred for 15 minutes, and extracted with ethyl acetate and diethyl ether. The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated to a brown liquid. The crude product is passed through a plug of silica gel eluding with dichloromethane. The desired product, 4,5,6-trichloronicotinic acid ethyl ester, is obtained as a yellow liquid .Molecular Structure Analysis

The molecular structure of 4,5,6-Trichloronicotinic acid ethyl ester consists of a pyridine ring substituted with three chlorine atoms and an ethyl ester group .Chemical Reactions Analysis

Esters, including 4,5,6-Trichloronicotinic acid ethyl ester, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to form alcohols and carboxylic acids. They can also react with other alcohols in a process called transesterification, where the alcohol portion of the ester is replaced .Physical And Chemical Properties Analysis

Esters are generally colorless liquids or solids with a characteristic fruity smell. They are polar but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), an ethyl ester of carbamic acid, is found in fermented foods and beverages and is considered genotoxic and carcinogenic. Its occurrence, formation mechanisms, and potential health risks have been extensively reviewed, highlighting the importance of monitoring and managing its levels in consumables to ensure public health safety (Weber & Sharypov, 2009).

Parabens in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives and have been identified as emerging contaminants in aquatic environments. Their fate, behavior, and potential endocrine-disrupting effects are subjects of ongoing research, indicating the need for further studies on their impact on health and the environment (Haman et al., 2015).

Fatty Acid Conjugates of Xenobiotics

The formation and toxicity of fatty acid conjugates of xenobiotics, including ethyl esters, have been reviewed. These conjugates, formed both in vivo and in vitro, may accumulate in body organs, leading to toxic manifestations. Their role in disease pathogenesis and as potential therapeutic agents due to their modified pharmacokinetics highlights the complex interactions between xenobiotics and biological systems (Ansari et al., 1995).

Icosapent Ethyl in Hypertriglyceridemia

Icosapent ethyl, a high-purity ethyl ester of eicosapentaenoic acid (EPA), has been approved for reducing triglyceride levels in patients with severe hypertriglyceridemia. Its mechanism of action, effectiveness, and tolerability profile have been thoroughly reviewed, showcasing the potential of ethyl esters in therapeutic applications (Kim & McCormack, 2014).

Fatty Acid Esters of 3-Monochloropropanediol

The toxicity and occurrence of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) in food categories pose significant health concerns. Their nephrotoxicity and testicular toxicity, alongside their detection in various foods and human breast milk, underline the critical need for ongoing research into their health impacts and regulatory management (Gao et al., 2019).

Propriétés

IUPAC Name |

ethyl 4,5,6-trichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-12-7(11)6(10)5(4)9/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJXULFLZWQHML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428983 |

Source

|

| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trichloronicotinic acid ethyl ester | |

CAS RN |

181261-73-4 |

Source

|

| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)